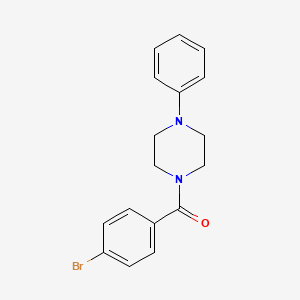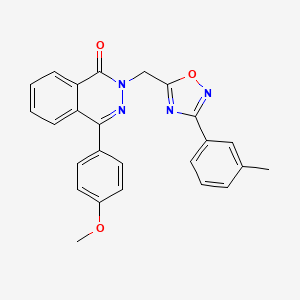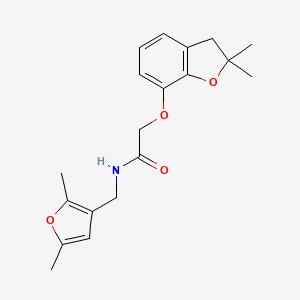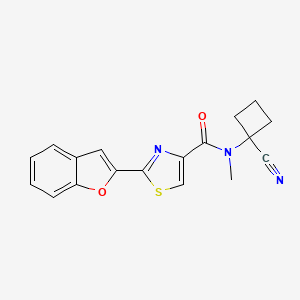
1-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone, also known as HPIE, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. HPIE belongs to the class of indole-based compounds, which have been found to possess a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
作用机制
The mechanism of action of 1-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone is not fully understood. However, studies have suggested that it acts by inhibiting the activity of certain enzymes and signaling pathways that are involved in cancer cell growth and survival. 1-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone has been found to inhibit the activity of protein kinase B (Akt), which is a key regulator of cell survival and proliferation. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
1-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase cascade, which is a series of proteolytic enzymes that are involved in programmed cell death. 1-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone has also been found to inhibit the expression of certain genes that are involved in cancer cell growth and survival, such as Bcl-2 and cyclin D1. In addition, 1-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone has been found to exhibit antioxidant activity, which may protect cells from oxidative damage.
实验室实验的优点和局限性
1-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it readily available for research purposes. 1-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone is also stable under a range of conditions, which makes it suitable for use in various assays and experiments. However, 1-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action is not fully understood. In addition, 1-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone has not been extensively studied in vivo, which limits its potential for clinical applications.
未来方向
There are several future directions for research on 1-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to study its pharmacokinetics and pharmacodynamics in vivo, which may provide insights into its potential for clinical applications. Additionally, 1-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone can be modified to improve its potency and selectivity for specific molecular targets. Finally, 1-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone can be used as a lead compound for the development of novel anticancer agents with improved efficacy and safety profiles.
合成方法
The synthesis of 1-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone involves the reaction of 2-(1H-indol-1-yl)ethanamine with 4-(2-hydroxyphenyl)piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields 1-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone as a white crystalline solid with a melting point of 202-204°C and a molecular weight of 366.47 g/mol.
科学研究应用
1-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone has been extensively studied for its potential therapeutic applications. It has been found to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 1-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. It has also been found to induce apoptosis (programmed cell death) in cancer cells.
属性
IUPAC Name |
1-[4-(2-hydroxyphenyl)piperazin-1-yl]-2-indol-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c24-19-8-4-3-7-18(19)21-11-13-22(14-12-21)20(25)15-23-10-9-16-5-1-2-6-17(16)23/h1-10,24H,11-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRGMXRCOZIOGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2O)C(=O)CN3C=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-(1H-indol-1-yl)ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Z)-4-(N,N-diethylsulfamoyl)-N-(3-ethyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2813341.png)
![4-Methyl-6-(4-{[4-(4-phenylpiperazin-1-yl)but-2-yn-1-yl]oxy}piperidin-1-yl)pyrimidine](/img/structure/B2813344.png)
![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide](/img/structure/B2813346.png)
![(E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(2-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2813347.png)
![1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2813349.png)
![2-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]propanoic acid](/img/structure/B2813350.png)






![2-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2813360.png)